2-Ethyl-2-methylacetoacetamide
Description
2-Ethyl-2-methylacetoacetamide is a branched alkyl-substituted acetoacetamide derivative. The molecule consists of a central acetamide backbone (CH₃CONH₂) modified with ethyl (-CH₂CH₃) and methyl (-CH₃) groups at the alpha-carbon position. This substitution pattern introduces steric hindrance and influences physicochemical properties such as solubility, boiling point, and reactivity. Acetoacetamides are typically intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their keto-enol tautomerism and nucleophilic reactivity .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-ethyl-2-methyl-3-oxobutanamide |
InChI |
InChI=1S/C7H13NO2/c1-4-7(3,5(2)9)6(8)10/h4H2,1-3H3,(H2,8,10) |
InChI Key |
KHSVWMWWGQUWRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)C)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Ethyl-2-methylacetoacetamide to structurally related compounds based on functional groups, substituents, and applications.
2-Cyano-N-[(methylamino)carbonyl]acetamide
- Molecular Formula : C₅H₇N₃O₂
- Key Features: Contains a cyano (-CN) group and a methylamino carbonyl (-NHCOCH₃) substituent.
- Comparison: Reactivity: The cyano group enhances electrophilicity, making it more reactive in nucleophilic additions compared to the ethyl/methyl substituents in the target compound. Toxicity: Limited toxicological data are available for this compound, a common issue for understudied acetamide derivatives .
- Applications : Likely used in specialty chemical synthesis, whereas this compound may favor bulk applications due to simpler substituents.
Ethyl 2-phenylacetoacetate
- Molecular Formula : C₁₂H₁₄O₃
- Key Features : An ester derivative with a phenyl (-C₆H₅) group and ethyl ester (-COOCH₂CH₃).
- Comparison :
- Stability : The ester group is more prone to hydrolysis than the amide group in this compound, limiting its use in aqueous environments.
- Applications : Widely used as a precursor for phenyl-containing heterocycles (e.g., chromones), whereas the target compound’s amide group may facilitate peptide coupling reactions .
N-[2-(Diethylamino)ethyl]-2-phenylacetamide
- Molecular Formula : C₁₄H₂₂N₂O
- Key Features: Incorporates a diethylaminoethyl (-CH₂CH₂N(CH₂CH₃)₂) side chain.
- Comparison: Basicity: The tertiary amine group confers water solubility in acidic conditions, unlike the non-ionic this compound. Bioactivity: Such substituents are common in drug candidates (e.g., local anesthetics), suggesting divergent applications compared to the target compound’s synthetic utility .
Ethyl 2-(2-methyl-2H-chromen-2-yl)acetate
- Molecular Formula : C₁₄H₁₆O₃
- Key Features : Contains a chromene ring system fused with an ethyl ester.
- Comparison: Aromaticity: The chromene moiety enables UV absorption and fluorescence, properties absent in this compound. Applications: Likely used in dyes or sensors, contrasting with the target compound’s role in non-optical applications .
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